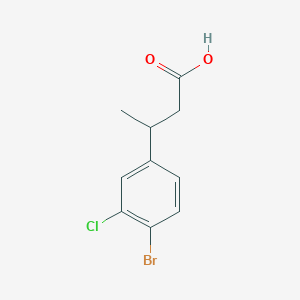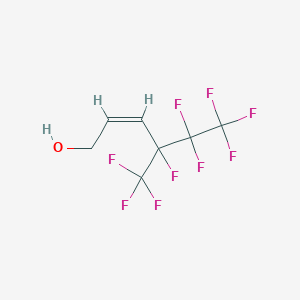
2-(Phenylethynyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is a phenol derivative where a phenylethynyl group is attached to the second position of the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Phenylethynyl)phenol involves the reaction of 2-iodophenol with phenylacetylene in the presence of copper iodide and bis(triphenylphosphine)palladium dichloride as catalysts. The reaction is carried out in toluene with diisopropylamine as a base. The mixture is stirred at room temperature for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Substitution: The phenol ring is highly reactive towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound
Aplicaciones Científicas De Investigación
2-(Phenylethynyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Phenylethynyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit cholinesterase activity, which is crucial for neurotransmission. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound’s phenolic group can participate in redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
2-(Phenylethynyl)phenol can be compared with other phenol derivatives, such as:
4-(2-Phenylethynyl)phenol: Similar structure but with the phenylethynyl group attached to the fourth position.
2-Phenylethynylphenol: Another isomer with slight variations in the position of the phenylethynyl group
Uniqueness
The position of the phenylethynyl group can significantly affect the compound’s chemical behavior and interaction with biological targets .
Propiedades
Número CAS |
92151-73-0 |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)phenol |
InChI |
InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H |
Clave InChI |
PIOMIFUUXIDECW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
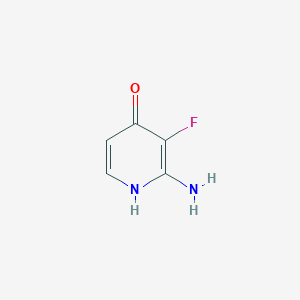
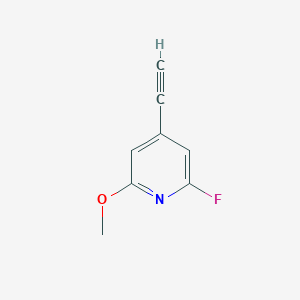
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
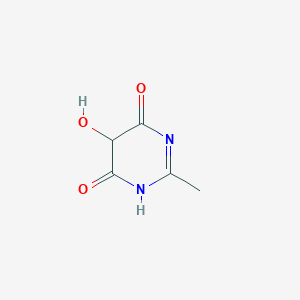



![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


